molecular formula C25H30ClN5O4 B12700510 4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide CAS No. 93923-59-2

4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide

Cat. No.: B12700510
CAS No.: 93923-59-2
M. Wt: 500.0 g/mol
InChI Key: MBLXLAQLAKWYOG-UHFFFAOYSA-M
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Description

4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide is a complex organic compound with a molecular formula of C16H17ClN4O3. This compound is known for its unique structure, which includes a chloro-nitrophenyl group and an azo linkage, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide typically involves multiple steps. One common method includes the diazotization of 2-chloro-4-nitroaniline followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in additional chemical transformations.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The azo linkage and nitro group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenyl isocyanate: Shares the chloro-nitrophenyl group but differs in its functional groups and reactivity.

    4-Chloro-2-nitrophenol: Similar in structure but lacks the azo linkage, leading to different chemical properties and applications.

    2-Chloro-5-nitrophenol: Another related compound with similar functional groups but different positional isomerism.

Uniqueness

4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide is unique due to its combination of a chloro-nitrophenyl group, azo linkage, and ethylamino substituent

Properties

CAS No.

93923-59-2

Molecular Formula

C25H30ClN5O4

Molecular Weight

500.0 g/mol

IUPAC Name

[4-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethoxy]phenyl]-trimethylazanium;hydroxide

InChI

InChI=1S/C25H29ClN5O3.H2O/c1-5-29(16-17-34-23-13-11-22(12-14-23)31(2,3)4)20-8-6-19(7-9-20)27-28-25-15-10-21(30(32)33)18-24(25)26;/h6-15,18H,5,16-17H2,1-4H3;1H2/q+1;/p-1

InChI Key

MBLXLAQLAKWYOG-UHFFFAOYSA-M

Canonical SMILES

CCN(CCOC1=CC=C(C=C1)[N+](C)(C)C)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.[OH-]

Origin of Product

United States

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